2,3,3',4,4',5'-Hexachlorobiphenyl

描述

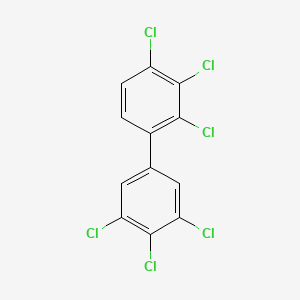

Structure

3D Structure

属性

IUPAC Name |

1,2,3-trichloro-4-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWXDQVNPCIEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074205 | |

| Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69782-90-7 | |

| Record name | PCB 157 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69782-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3',4,4',5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX9G1C1FTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Bioaccumulation and Biomagnification in Ecological Systems

Mechanisms of Uptake and Accumulation in Organisms

The uptake of PCBs, including 2,3,3',4,4',5'-Hexachlorobiphenyl, into organisms occurs through several routes, including oral ingestion of contaminated food and water, inhalation of airborne particles, and dermal contact. nih.gov Once absorbed, these compounds are transported through the bloodstream, often bound to proteins like albumin. nih.gov

Due to their lipophilic (fat-soluble) nature, PCBs are not easily excreted from the body. nih.gov Instead, they are partitioned into and stored in fatty tissues, such as adipose tissue and the liver. nih.govnih.gov The slow rate of metabolism of many PCB congeners is a critical factor in their tendency to accumulate in body tissues. nih.govnih.gov This process, known as bioaccumulation, results in the organism's internal concentration of the chemical exceeding that of its surrounding environment. eeer.org The biological half-life of PCBs generally increases with the number of chlorine atoms, enhancing their persistence within an organism. nih.gov For instance, studies in rats fed with PCB 156 showed accumulation of the compound in the liver. nih.gov

Trophic Transfer and Biomagnification along Food Chains

Bioaccumulation is the foundational step for biomagnification, a process where the concentration of a toxin increases at successively higher levels in a food chain. eeer.orgresearchgate.net As smaller organisms are consumed by larger ones, the accumulated PCBs are transferred and further concentrated. oregonstate.edu

This trophic transfer has been observed in various ecosystems:

Aquatic Food Webs : Research indicates that dioxin-like PCB congeners, a group that includes PCB 156, preferentially bioaccumulate at specific points of trophic transfer. epa.gov This is notable from the dissolved phase in water to phytoplankton, from phytoplankton to zooplankton, and subsequently from invertebrates to fish and from fish to predatory birds like herring gulls. epa.gov

Terrestrial Food Chains : Biomagnification also occurs in terrestrial systems. A study on a remote lichen-caribou-wolf food chain demonstrated the biomagnification of various persistent organic pollutants. nih.gov

Air-Breathing vs. Water-Respiring Organisms : The biomagnification potential of a chemical can differ significantly between types of organisms. Moderately hydrophobic substances may not biomagnify in aquatic food webs but can do so to a high degree in food webs that include air-breathing animals like mammals and birds. psu.edusfu.ca This is due to their high octanol-air partition coefficient (KOA) and a correspondingly low rate of respiratory elimination to the air. researchgate.netpsu.edusfu.ca

The biomagnification factor (BMF) or trophic magnification factor (TMF) quantifies this increase. A TMF value greater than one indicates that the chemical is biomagnifying within that specific food web. nih.govpsu.edu

Table 1: Trophic Magnification Factors (TMFs) for Selected Pollutants in a Terrestrial Food Chain (Lichen-Caribou-Wolf)

| Compound | Trophic Magnification Factor (TMF) |

|---|---|

| PFCA (9-11 carbons) | 2.2 - 2.9 |

| PFOS | 2.3 - 2.6 |

Data derived from a study on a remote terrestrial food chain. nih.gov

Congener-Specific Bioaccumulation Potentials of HCBs in Biota

Not all of the 209 possible PCB congeners behave identically in the environment. oregonstate.edu Their bioaccumulation potential is heavily influenced by the number and position of chlorine atoms on the biphenyl (B1667301) structure, which in turn affects their metabolic fate. epa.gov

Influence of Chlorine Substitution : Generally, congeners with a higher degree of chlorination exhibit greater persistence and accumulate to higher levels in tissues. epa.gov The specific arrangement of chlorine atoms determines how susceptible a congener is to metabolic breakdown by enzymes like the cytochrome P-450 system. nih.govnih.gov

Metabolic Resistance : Congeners that are resistant to metabolism accumulate to a greater extent. For example, a study comparing two hexachlorobiphenyls (HCBs) found that 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) was not metabolized by human liver microsomes, explaining why it is a predominant PCB found in human adipose tissue. nih.gov In contrast, 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) was metabolized. nih.gov

Potency of PCB 156 : this compound (PCB 156) is considered a dioxin-like congener, meaning it can elicit biological actions similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov A subchronic feeding study in rats estimated a toxic equivalency factor (TEF) for PCB 156 to be between 0.00004 and 0.001 relative to TCDD for various effects, highlighting its biological potency. nih.gov This potency is a key consideration in risk assessment, separate from its bioaccumulation potential alone.

Table 2: Comparison of Metabolic Fate for Two Hexachlorobiphenyl (HCB) Congeners in Human Hepatic Microsomes

| HCB Congener (PCB No.) | Metabolized by Human Hepatic Microsomes | Significance |

|---|---|---|

| 2,2',4,4',5,5'-HCB (PCB 153) | No | High accumulation potential; predominant PCB in human adipose tissue. nih.gov |

| 2,2',3,3',6,6'-HCB (PCB 136) | Yes | Lower accumulation potential compared to PCB 153. nih.gov |

Spatial and Temporal Trends of HCB Levels in Wildlife Populations

The production and use of PCBs were banned in many countries in the late 1970s after their environmental persistence and bioaccumulation became evident. wikipedia.orgnih.gov This has led to a general, though slow, decline in the levels of many PCB congeners in the environment. However, due to their persistence, these compounds continue to be present and cycle through ecosystems, leading to ongoing exposure for wildlife. oregonstate.edunih.gov

Spatial trends show that concentrations of PCBs are often higher in and around former industrial areas and hazardous waste sites. nih.gov Furthermore, due to long-range atmospheric transport, these compounds are found in remote regions like the Arctic, far from their original sources. Here, they enter the food web and biomagnify, leading to significant concentrations in top predators.

Temporal trend studies in various wildlife populations, such as seals, polar bears, and birds of prey, have often shown decreasing concentrations of many legacy POPs, including PCBs, since the implementation of international regulations. However, the rates of decline can be slow and vary by congener and location. The persistent nature of compounds like this compound means they will remain a concern for wildlife health for the foreseeable future.

Sample Extraction and Clean-up Techniques for Environmental and Biological Matrices

The primary goal of sample extraction and clean-up is to isolate PCBs from the sample matrix and remove interfering compounds that could compromise the accuracy of the analysis. The choice of method depends on the matrix type, the concentration of the analytes, and the required detection limits.

For environmental matrices such as soil, sediment, and indoor dust, common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic-assisted extraction. researchgate.net A selective pressurized liquid extraction (S-PLE) method, for instance, can use a mixture of n-hexane and dichloromethane (B109758) for efficient extraction. researchgate.net Following extraction, clean-up is essential to remove lipids, sulfur, and other co-extracted substances. This is often achieved using column chromatography with sorbents like silica (B1680970) gel, Florisil, and activated carbon. cdc.gov For example, a multi-step cleanup process might involve gel permeation chromatography to remove high-molecular-weight compounds, followed by adsorption chromatography on silica or Florisil. cdc.gov In some methods, an in-cell cleanup approach is used during PLE, incorporating acid-treated silica and Florisil directly into the extraction cell. researchgate.net

For biological matrices like tissues, blood serum, and breast milk, the high lipid content presents a major challenge. cdc.govnih.gov Extraction is typically performed using solvent extraction with non-polar solvents like hexane, often after grinding the sample with a drying agent such as anhydrous sodium sulfate. toxicdocs.org The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach has also been adapted for biological samples, combining extraction and a dispersive solid-phase extraction (d-SPE) step for cleanup. nih.govnih.gov Cleanup procedures for biological extracts are critical and often involve multiple steps, such as liquid-liquid partitioning and column chromatography on acidified silica gel to break down lipids. cdc.govnih.gov

The table below summarizes common extraction and clean-up techniques for different matrices.

| Matrix Type | Extraction Method | Clean-up Sorbent/Technique |

| Environmental (Soil, Sediment, Dust) | Soxhlet Extraction, Pressurized Liquid Extraction (PLE), Ultrasonic Extraction | Silica Gel, Florisil, Activated Carbon, Alumina, Gel Permeation Chromatography (GPC) |

| Biological (Tissue, Serum, Milk) | Solvent Extraction (e.g., Hexane), QuEChERS, Pressurized Liquid Extraction (PLE) | Acidified Silica Gel, Florisil, Zirconium dioxide-based sorbents, d-SPE, GPC |

Advanced Chromatographic Separation Methods for Congener Analysis

Due to the large number of structurally similar PCB congeners, achieving complete separation is a significant analytical hurdle. High-resolution gas chromatography is the standard for PCB analysis, with ongoing advancements improving the separation of co-eluting congeners. mmu.ac.uk

Single-column capillary gas chromatography is the most established method for PCB congener analysis. The separation is typically performed on long, narrow-bore fused silica capillary columns coated with a non-polar or semi-polar stationary phase. nih.govresearchgate.net A common stationary phase is poly(5%-phenyl-methyl)siloxane. nih.gov Despite the use of highly efficient columns, no single GC column can separate all 209 congeners. mmu.ac.ukresearchgate.net

A specific challenge relevant to this compound (PCB 157) is its potential for co-elution with other congeners. For example, on certain stationary phases, PCB 157 can be difficult to separate from PCB 156. researchgate.net Similarly, other hexachlorobiphenyls like PCB 167 (2,3',4,4',5,5'-Hexachlorobiphenyl) are known to co-elute with PCB 128 on specific columns. capes.gov.br This necessitates careful column selection and method optimization, or the use of multiple columns with different selectivities to confirm results. mmu.ac.uk

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant increase in separation power and peak capacity compared to single-dimension GC. mmu.ac.uk This technique uses a column configuration where the effluent from a primary column is systematically trapped, re-focused, and injected onto a second, shorter column with a different stationary phase for further separation. dioxin20xx.org

This approach dramatically improves the resolution of complex mixtures like PCBs, allowing for the separation of many congeners that co-elute in single-column systems. mmu.ac.uk For example, a GC×GC system using an Rtx-PCB column in the first dimension and an Rxi-17 column in the second dimension has been shown to separate 188 of the 209 PCB congeners in a single run. mmu.ac.uk Other effective column combinations include coupling a selective column for co-planar PCBs in the first dimension with a polar column in the second. researchgate.net The enhanced selectivity of GC×GC is particularly valuable for environmental forensics and other assessments that require detailed, congener-specific fingerprinting. mmu.ac.uk

The following table compares the separation capabilities of Capillary GC and GC×GC for PCB analysis.

| Feature | Capillary Gas Chromatography (GC) | Comprehensive Two-Dimensional GC (GC×GC) |

| Principle | Single column separation | Two coupled columns with different stationary phases |

| Peak Capacity | Lower | Significantly Higher |

| Congener Resolution | Incomplete, many co-elutions | Separates a much larger number of congeners (e.g., >190) |

| Application | Routine analysis, quantification of specific target congeners | Complex mixture analysis, environmental fingerprinting, research |

Mass Spectrometric Detection and Quantification Approaches

Mass spectrometry (MS) is the preferred detection method for PCB analysis, providing the sensitivity and selectivity required for trace-level quantification and confident identification.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is a powerful tool for enhancing selectivity and specificity in complex sample analysis. sannova.net By measuring the mass-to-charge ratio (m/z) of an ion to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). youtube.com

In the context of PCB analysis, this capability is crucial for differentiating target congeners from co-eluting matrix interferences that may have the same integer mass. sannova.net For example, a fragment of a pesticide might have the same nominal mass as a PCB molecule, but HRMS can resolve the two based on their precise mass difference. This reduces the reliance on perfect chromatographic separation and increases the confidence in the identification and quantification of analytes like this compound. nih.gov

Tandem mass spectrometry (MS/MS) offers an additional dimension of selectivity by monitoring the fragmentation of a specific "precursor" ion into "product" ions. mdpi.com This is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net

In an MS/MS experiment, the first quadrupole selects the molecular ion of the target congener (e.g., the molecular ion of a hexachlorobiphenyl at m/z 358). This precursor ion is then fragmented in a collision cell, and the second quadrupole selects one or more specific product ions for detection. researchgate.net This process is highly selective because it is unlikely that an interfering compound will have both the same precursor ion mass and produce the same product ions as the target analyte. researchgate.net This technique provides excellent sensitivity and is effective for quantifying target congeners, even in complex matrices or when chromatographic resolution is incomplete. ifoodmm.com

The table below outlines the key features of HRMS and MS/MS for PCB analysis.

| Technique | Principle | Key Advantage | Application in PCB Analysis |

| High-Resolution MS (HRMS) | Measures mass-to-charge ratio with high accuracy (e.g., <5 ppm). | High specificity; distinguishes analytes from isobaric interferences based on exact mass. | Confirmatory analysis; quantification in complex matrices where interferences are a concern. |

| Tandem MS (MS/MS) | Selects a precursor ion, fragments it, and detects specific product ions (MRM). | High selectivity and sensitivity; filters out noise and non-target compounds. | Target quantification of specific congeners, even with incomplete chromatographic separation. |

An in-depth examination of the analytical methodologies for this compound and its associated congeners reveals sophisticated strategies for quantification and quality assurance. These methods are critical for accurately determining the presence and concentration of these compounds in various environmental and biological matrices.

Ecological Risk Assessment Frameworks and Management Implications for Hcbs

Application of Toxic Equivalency Factors (TEFs) in Ecological Risk Assessment

The Toxic Equivalency Factor (TEF) methodology is a cornerstone for assessing the risk of dioxin-like compounds, including certain PCBs like 2,3,3',4,4',5'-Hexachlorobiphenyl (also known as PCB 156). nih.govpsu.edu This approach allows for the evaluation of complex mixtures of these compounds by comparing the toxicity of individual congeners to the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). psu.edu The underlying principle is that these compounds share a common mechanism of action, primarily through binding to the aryl hydrocarbon (Ah) receptor. psu.edu

A TEF represents the toxic potency of a specific congener relative to TCDD, which is assigned a TEF of 1.0. foodsafetyportal.eu For risk assessment, the concentration of each dioxin-like compound in a sample is multiplied by its respective TEF to yield a Toxic Equivalent (TEQ). The sum of the TEQs for all congeners in a mixture provides a single TCDD-equivalent concentration, which can then be used to evaluate the total toxic risk. psu.edu

The World Health Organization (WHO) has coordinated international efforts to derive consensus TEFs for human and wildlife risk assessment. psu.edunih.gov For the mono-ortho substituted PCB 156 (this compound), the WHO has assigned a TEF of 0.00003 for mammals, birds, and fish, indicating its toxicity is significantly lower than that of TCDD. foodsafetyportal.eu A study on rats estimated a TEF for PCB 156 to be in the range of 0.00004 to 0.001 based on effects such as thymic atrophy and liver enlargement. nih.gov Despite some uncertainties, such as potential antagonistic effects when co-administered with TCDD, the TEF concept is considered a pragmatic and feasible approach for risk assessment of complex mixtures. nih.gov

Table 8.1: WHO 2005 Toxic Equivalency Factors (TEFs) for select dioxin-like mono-ortho PCBs

| Compound (IUPAC No.) | Congener Name | WHO-TEF Value (Mammals, Birds, Fish) |

| PCB 105 | 2,3,3',4,4'-Pentachlorobiphenyl | 0.00003 |

| PCB 118 | 2,3',4,4',5-Pentachlorobiphenyl | 0.00003 |

| PCB 156 | This compound | 0.00003 |

| PCB 157 | This compound | 0.00003 |

| PCB 167 | 2,3',4,4',5,5'-Hexachlorobiphenyl | 0.00003 |

| PCB 189 | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | 0.00003 |

Source: Adapted from Van den Berg et al., 2006. foodsafetyportal.eu

Quantitative Structure-Activity Relationship (QSAR) Modeling for HCB Environmental Fate and Effects

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. ecetoc.orgaftonchemical.com This approach is particularly valuable for compounds like PCBs, where empirical testing of all 209 congeners is impractical. aftonchemical.comnih.gov QSAR models are built on the principle that the properties and activities of a chemical are a function of its structure. ecetoc.org

For HCBs, QSAR models can predict key parameters that govern their environmental behavior and effects, such as:

Octanol-Water Partition Coefficient (Kow): This parameter indicates a chemical's tendency to partition into fatty tissues, suggesting its potential for bioaccumulation.

Bioaccumulation Factor (BAF): Predicts the extent to which a chemical will accumulate in organisms from the surrounding environment.

Toxicity: Models can estimate the potential for various toxic endpoints, including mutagenicity and carcinogenicity. nih.gov

A QSAR study analyzing PCBs and their metabolites predicted that certain congeners and their byproducts could be potential mutagens or carcinogens. nih.gov Another model sought to predict the half-life of PCBs in humans based on molecular descriptors like the sum of atomic charges on chlorine and carbon atoms. udea.edu.co These models help to prioritize which HCBs require further toxicological testing and can aid in screening new chemicals before they are synthesized. ecetoc.orgnih.gov It is crucial, however, that QSAR models are properly validated and that their predictions are used within their defined applicability domain. aftonchemical.com When available, valid measured data should always take precedence over QSAR predictions. ecetoc.org

Table 8.2: Application of QSAR Models for HCBs

| Predicted Property/Effect | Relevant Environmental Process | QSAR Model Input (Descriptors) | Purpose in Risk Assessment |

| Partition Coefficients (e.g., Log Kow) | Bioaccumulation potential, soil/sediment sorption | Molecular weight, atomic charges, structural fragments | Predicts chemical distribution and persistence in ecosystems. |

| Biodegradation Rate | Environmental persistence | Presence of specific functional groups, molecular connectivity | Estimates the chemical's half-life in various environmental media. |

| Aquatic Toxicity (e.g., LC50) | Effects on aquatic organisms | Lipophilicity (Kow), electronic properties | Screens for potential harm to fish, invertebrates, and algae. |

| Mutagenicity/Carcinogenicity | Health effects on wildlife and humans | Structural alerts, electronic and steric parameters | Identifies potential for long-term health effects, prioritizing congeners for further study. nih.gov |

Methodologies for Ecological Risk Characterization of HCB Contamination

The ecological risk characterization for HCB contamination is the final phase of a formal Ecological Risk Assessment (ERA). ca.govfederalregister.gov This process integrates the findings from the exposure and effects assessments to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to this compound. ca.gov The methodology, as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA), involves a systematic, multi-step approach. federalregister.govornl.gov

The process begins with Problem Formulation , which establishes the goals, scope, and focus of the assessment. ca.govornl.gov This includes identifying the contaminants of concern, the environmental setting, potential receptors (e.g., specific plant or animal populations), and complete exposure pathways. ornl.gov A conceptual model is developed to illustrate the relationships between the stressor (HCB), exposure pathways, and the assessment endpoints (the ecological values to be protected). ornl.gov

The Analysis Phase involves two key components:

Exposure Assessment: This quantifies the contact between the contaminant and the ecological receptors. It determines which organisms are exposed, via which routes (e.g., ingestion of contaminated food, direct contact with soil/sediment), and at what concentration. epa.gov

Ecological Effects Assessment (or Hazard Assessment): This evaluates the available data on the toxic effects of the HCB at different exposure levels. epa.gov It establishes a stressor-response profile, which relates the magnitude of exposure to the probability and severity of an adverse effect.

Finally, Risk Characterization integrates the exposure and effects data. ca.gov This step involves risk estimation, where the measured or predicted environmental concentrations are compared to the toxicity values to determine a quotient or likelihood of risk. The characterization also includes a risk description, which discusses the nature and magnitude of the risk, the confidence in the assessment, and the ecological significance of the potential effects. ca.gov

Table 8.3: Steps in the Ecological Risk Characterization Process for HCBs

| Step | Objective | Key Activities for HCB Contamination |

| 1. Problem Formulation | Define the scope and plan for the assessment. | - Identify 2,3,3',4,4',5'-HCB as a contaminant of concern.- Characterize the contaminated site (e.g., soil, sediment, water body).- Identify potential receptors (e.g., fish, birds, benthic invertebrates).- Develop a conceptual model of exposure pathways. ornl.gov |

| 2. Analysis: Exposure Assessment | Quantify receptor exposure to the contaminant. | - Measure or model HCB concentrations in environmental media (soil, water, sediment, biota).- Estimate the intake of HCB by receptors through diet and other routes. |

| 3. Analysis: Effects Assessment | Determine the toxicological effects of the contaminant. | - Review literature for toxicity data on HCBs for relevant species.- Derive toxicity reference values (TRVs), such as No-Observed-Adverse-Effect Level (NOAEL).- Apply Toxic Equivalency Factors (TEFs) for dioxin-like effects. |

| 4. Risk Characterization | Estimate and describe the ecological risk. | - Calculate risk quotients (Exposure Estimate / Effects Threshold).- Integrate multiple lines of evidence (e.g., field observations, lab data, modeling).- Describe the nature, likelihood, and significance of adverse effects.- Quantify and discuss uncertainties in the assessment. ca.gov |

Environmental Monitoring and Surveillance Programs for HCBs in Ecosystems

Environmental monitoring and surveillance programs are critical for understanding the distribution, persistence, and impact of HCBs, including this compound, in the environment. These programs are designed to track the levels of contaminants over time in various environmental compartments and in living organisms. astm.orgnih.gov

The design of a surveillance program often involves a tiered approach, starting with broad screening of large geographic areas and then focusing on identified "hot spots" or areas of known contamination. astm.org Key components of such programs include:

Sample Matrix Selection: Samples are collected from abiotic media such as air, water, soil, and sediment, as well as from biota. nih.gov Fish are a particularly important matrix for monitoring HCBs due to the bioaccumulative nature of these compounds. astm.org Other organisms like birds and mammals are also monitored, especially those at higher trophic levels. nih.gov

Analyte Selection: While analyzing all 209 PCB congeners is complex, monitoring programs typically focus on a suite of indicator congeners. nih.gov For example, some programs target a minimum of seven key PCBs, while more comprehensive efforts, like those recommended by the UNEP and the Arctic Monitoring and Assessment Program, include 30 or more congeners, which often include dioxin-like PCBs such as PCB 156. nih.govnih.gov

Analytical Methods: High-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) is a standard and robust method for the precise identification and quantification of individual PCB congeners in environmental samples. njstatelib.org Less expensive screening methods, such as enzyme-linked immunosorbent assays (ELISA), can be used for initial site screening and delineation of contamination. njstatelib.org

Data Utilization: The data generated from these programs are used to identify contamination sources, assess the effectiveness of management actions, issue fish consumption advisories, and track long-term environmental trends. astm.org For instance, a surveillance program in Wisconsin evolved from troubleshooting specific problem areas to a statewide program to screen large areas and provide annual updates on known hot spots. astm.org

Table 8.4: Environmental Monitoring for HCBs

| Environmental Compartment | Common Monitoring Media | Typical Analytical Techniques | Purpose of Monitoring |

| Atmosphere | Air (gas and particulate phase) | High-volume air samplers with HRGC/MS analysis | Assess long-range transport, atmospheric deposition, and inhalation exposure risk. |

| Hydrosphere | Surface Water, Groundwater, Sediments | Water sampling, sediment coring with HRGC/MS analysis | Determine contamination levels in aquatic systems, identify sources, and assess risk to aquatic life. |

| Lithosphere | Soil, Sludge | Soil sampling grids with ELISA for screening and HRGC/MS for confirmation | Delineate contaminated sites, guide remediation efforts, and assess risk from direct contact. njstatelib.org |

| Biosphere | Fish tissue, Bird eggs, Mammalian tissue (e.g., adipose) | Biota collection and tissue analysis via HRGC/MS | Evaluate bioaccumulation, assess food chain contamination, and inform human health advisories. astm.orgnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。